2-Hydroxybenzimidazole (CAS 102976-62-5) as a Verified Negative Control for CYP1A1 Induction Studies
In a comparative study of benzimidazole derivatives' ability to induce cytochrome P450 1A1 (CYP1A1) expression in rat hepatoma H4IIE cells, 2-Hydroxybenzimidazole was found to be completely ineffective at inducing CYP1A1 protein expression, in stark contrast to its 2-amino and 2-mercapto analogs [1]. This makes it a critical negative control compound in SAR studies, as confirmed by its use as a control ligand in commercial screening libraries .
| Evidence Dimension | CYP1A1 protein induction efficacy in rat hepatoma H4IIE cells |
|---|---|
| Target Compound Data | Ineffective (no notable increase in CYP1A1 protein expression) |
| Comparator Or Baseline | 2-Aminobenzimidazole and 2-Mercapto-5-nitro-benzimidazole caused a notable increase in CYP1A1 protein expression. |
| Quantified Difference | Qualitative difference: Active inducers vs. Inactive control. |
| Conditions | Rat hepatoma H4IIE cell line; protein levels measured by Western blot; tested up to 250 µM concentration [1]. |
Why This Matters
This data is essential for researchers establishing structure-activity relationships (SAR) for CYP1A1, providing a validated inactive control that ensures experimental results are attributable to specific structural features rather than off-target effects.
- [1] Backlund M, Weidolf L, Ingelman-Sundberg M. Structural and mechanistic aspects of transcriptional induction of cytochrome P450 1A1 by benzimidazole derivatives in rat hepatoma H4IIE cells. Eur J Biochem. 1999 Apr;261(1):66-71. doi: 10.1046/j.1432-1327.1999.00225.x. View Source
